3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
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Overview
Description
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorophenyl group, a nitroethyl group, and a phenyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone intermediate.
Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization and form the indole ring.
Functionalization: Introducing the chlorophenyl, nitroethyl, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using specific catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole: Lacks the methyl and phenyl groups.
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole: Lacks the methyl group.
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-1H-indole: Lacks the phenyl group.
Uniqueness
The presence of the chlorophenyl, nitroethyl, methyl, and phenyl groups in 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWOQPVLRJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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